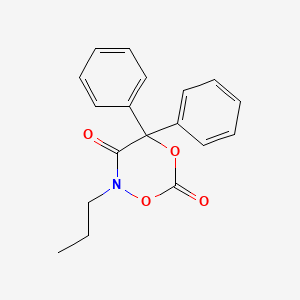
4,4-Diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione is an organic compound with the molecular formula C₁₈H₁₇NO₄ and a molecular weight of 311.332 g/mol . This compound is characterized by its unique structure, which includes a dioxazinane ring substituted with diphenyl and propyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4,4-Diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione involves several steps. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the dioxazinane ring. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.
Chemical Reactions Analysis
4,4-Diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the dioxazinane ring or the phenyl and propyl substituents.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties, including its interactions with biological targets . In industry, it can be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of 4,4-Diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to a cascade of biochemical events .
Comparison with Similar Compounds
4,4-Diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione can be compared to other similar compounds, such as 4,4-diphenyl-2-propyl-1,5,2-dioxazine-3,6-dione and 4,4-diphenyl-2-propyl-1,5,2-dioxazine-3,6-dione . These compounds share structural similarities but may differ in their chemical reactivity, physical properties, and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior.
Properties
CAS No. |
85264-26-2 |
|---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
4,4-diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione |
InChI |
InChI=1S/C18H17NO4/c1-2-13-19-16(20)18(22-17(21)23-19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
InChI Key |
GIHIBHLIZDDLSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C(OC(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


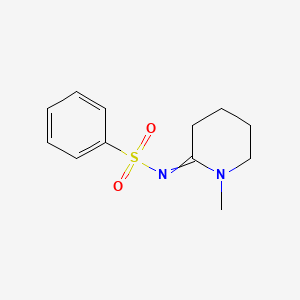
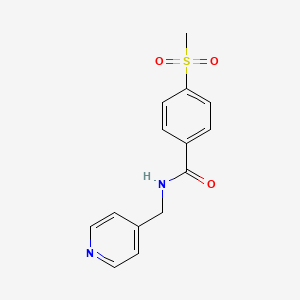

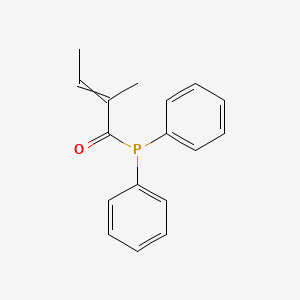
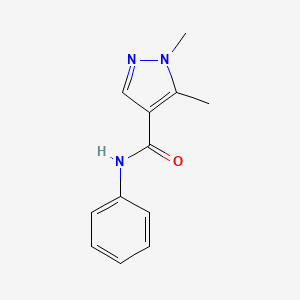
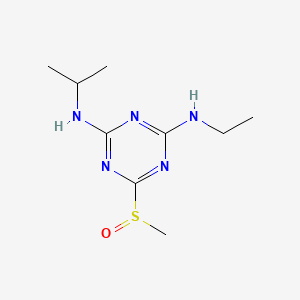
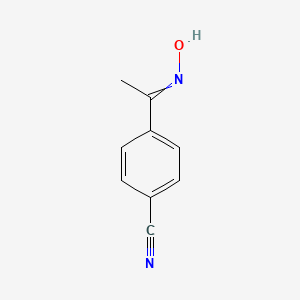
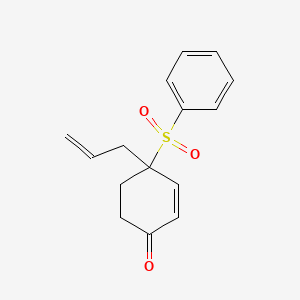
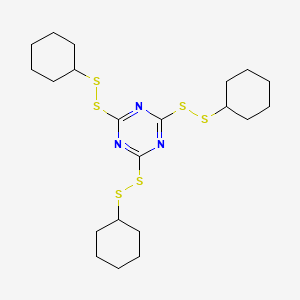
![(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14412793.png)
![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
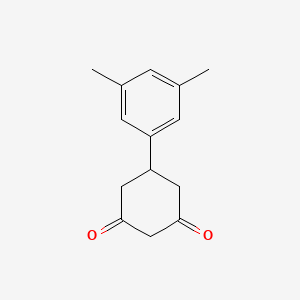
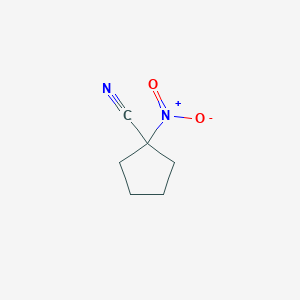
![(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol](/img/structure/B14412805.png)
